molecular formula C14H10F2O2 B1507642 (3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone CAS No. 1017598-62-7

(3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone

Cat. No.: B1507642
CAS No.: 1017598-62-7
M. Wt: 248.22 g/mol
InChI Key: AVKMOLOXBHHHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone is a member of the aromatic ketone family. It features a methanone core flanked by two distinct phenyl groups: one substituted with difluorines and the other with a hydroxymethyl group. This structural arrangement can lead to intriguing physical and chemical properties, making the compound of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize (3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone involves a Friedel-Crafts acylation reaction. In this process, 3,4-difluorobenzoyl chloride and 4-(hydroxymethyl)benzene react in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions, typically maintained below 50°C to prevent decomposition of the reactants or product.

Industrial Production Methods

On an industrial scale, similar synthetic methods can be employed with optimizations for yield and efficiency. This might involve the use of continuous flow reactors to manage the exothermic nature of the Friedel-Crafts acylation, ensuring consistent product quality and higher throughput. Enhanced purification methods such as recrystallization and distillation would be vital to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone: undergoes several types of chemical reactions:

  • Oxidation: : Can be oxidized to form quinones or carboxylic acids.

  • Reduction: : Possible reduction to the corresponding alcohols.

  • Substitution: : Aromatic substitution reactions, given the presence of active hydrogen atoms and electronegative fluorine atoms.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: : Use of lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Halogenating agents or nitrating agents under controlled conditions.

Major Products

  • Oxidation: : Formation of difluorophenylcarboxylic acids or quinones.

  • Reduction: : Conversion to the corresponding alcohols.

  • Substitution: : Variously substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups facilitate various transformations, enabling the creation of new materials or pharmaceuticals.

Biology and Medicine

In biological research, this compound could serve as an intermediate for the development of molecules that modulate biological pathways. It could also be a probe for studying the effects of difluorinated and hydroxymethyl-substituted aromatic compounds on biological systems.

Industry

Industrially, it might find applications in the synthesis of specialty chemicals, agrochemicals, or as a precursor to materials with unique physical properties like polymers or liquid crystals.

Mechanism of Action

The effects of (3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone depend on the molecular targets and pathways it interacts with. As an aromatic ketone, it might engage in non-covalent interactions such as pi-stacking or hydrogen bonding with proteins, influencing their conformation and activity. The difluorophenyl and hydroxymethyl substitutions could also enable interactions with specific receptors or enzymes, modifying their function.

Comparison with Similar Compounds

Comparing (3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone to other similar compounds can highlight its unique properties:

  • (3,4-Difluorophenyl)phenylmethanone: : Lacks the hydroxymethyl group, potentially altering its reactivity and biological interactions.

  • Phenyl(4-(hydroxymethyl)phenyl)methanone: : Lacks the difluorine substitutions, affecting its electronic properties and possibly its interaction profile.

Unique Feature: : The combination of both difluorophenyl and hydroxymethyl groups in a single molecule offers a distinct set of chemical reactivity and potential biological interactions.

List of Similar Compounds

  • (3,4-Difluorophenyl)phenylmethanone

  • Phenyl(4-(hydroxymethyl)phenyl)methanone

  • (3-Fluorophenyl)(4-(hydroxymethyl)phenyl)methanone

  • (4-Fluorophenyl)(4-(hydroxymethyl)phenyl)methanone

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(hydroxymethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-5-11(7-13(12)16)14(18)10-3-1-9(8-17)2-4-10/h1-7,17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKMOLOXBHHHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728257
Record name (3,4-Difluorophenyl)[4-(hydroxymethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017598-62-7
Record name (3,4-Difluorophenyl)[4-(hydroxymethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone
Reactant of Route 3
Reactant of Route 3
(3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone
Reactant of Route 4
Reactant of Route 4
(3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone
Reactant of Route 5
Reactant of Route 5
(3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone
Reactant of Route 6
Reactant of Route 6
(3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.